molecular formula C20H15ClN2O4 B11156250 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1H-indol-5-yl)acetamide

2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1H-indol-5-yl)acetamide

Cat. No.: B11156250
M. Wt: 382.8 g/mol
InChI Key: LDYWWVABBHTGEH-UHFFFAOYSA-N
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Description

2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1H-indol-5-yl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one moiety linked to an indole ring through an acetamide linkage. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1H-indol-5-yl)acetamide typically involves the following steps:

    Preparation of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl chloride: This intermediate is synthesized by chlorination of 6-chloro-4-methyl-2-oxo-2H-chromen-7-ol using thionyl chloride or phosphorus oxychloride.

    Formation of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: The chloride intermediate is reacted with glycine in the presence of a base such as sodium hydroxide to form the corresponding acetic acid derivative.

    Coupling with indole-5-amine: The acetic acid derivative is then coupled with indole-5-amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one moiety, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro substituent on the chromen-2-one ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced alcohol derivatives of the chromen-2-one moiety.

    Substitution: Substituted derivatives at the chloro position of the chromen-2-one ring.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Medicine: Preliminary studies suggest that the compound may have anti-inflammatory and anticancer properties, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as light-sensitive polymers.

Mechanism of Action

The mechanism of action of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1H-indol-5-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB).

    Pathways Involved: By modulating these targets, the compound can inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1H-indol-5-yl)acetamide is unique due to the presence of both chromen-2-one and indole moieties, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C20H15ClN2O4

Molecular Weight

382.8 g/mol

IUPAC Name

2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-N-(1H-indol-5-yl)acetamide

InChI

InChI=1S/C20H15ClN2O4/c1-11-6-20(25)27-17-9-18(15(21)8-14(11)17)26-10-19(24)23-13-2-3-16-12(7-13)4-5-22-16/h2-9,22H,10H2,1H3,(H,23,24)

InChI Key

LDYWWVABBHTGEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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